Cas no 1005010-50-3 (4-Bromo-3-isopropylaniline)

4-Bromo-3-isopropylaniline is a halogenated aniline derivative featuring a bromo substituent at the 4-position and an isopropyl group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromo group offers a reactive site for further functionalization via cross-coupling reactions, while the isopropyl moiety enhances steric and electronic properties, influencing reactivity and selectivity. Its stable structure and well-defined reactivity make it suitable for applications in medicinal chemistry and material science. The compound is typically handled under standard laboratory conditions, requiring protection from light and moisture to maintain purity.
4-Bromo-3-isopropylaniline structure
4-Bromo-3-isopropylaniline structure
Product Name:4-Bromo-3-isopropylaniline
CAS No:1005010-50-3
MF:C9H12BrN
MW:214.102281570435
CID:5074778
Update Time:2025-05-19

4-Bromo-3-isopropylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-isopropylaniline
    • 4-Bromo-3-isopropylaniline
    • Inchi: 1S/C9H12BrN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3
    • InChI Key: FAUPQXPLQMXUKA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26

4-Bromo-3-isopropylaniline Pricemore >>

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Additional information on 4-Bromo-3-isopropylaniline

4-Bromo-3-isopropylaniline: A Comprehensive Overview

4-Bromo-3-isopropylaniline (CAS No. 1005010-50-3) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also known as N-(4-bromo-3-isopropylphenyl)aniline, is characterized by its unique structure, which combines a bromine atom at the para position and an isopropyl group at the meta position on the aromatic ring. This arrangement imparts distinct chemical and physical properties, making it a valuable material for research and industrial applications.

The synthesis of 4-bromo-3-isopropylaniline involves a series of well-established organic reactions, including nucleophilic substitution and aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of palladium catalysts to facilitate the coupling reactions involved in its synthesis, significantly improving yield and purity.

One of the most notable applications of 4-bromo-3-isopropylaniline is in the field of pharmaceutical chemistry. Its structure serves as a scaffold for developing bioactive molecules with potential therapeutic effects. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for drug development. Furthermore, its ability to act as a precursor in the synthesis of more complex molecules has expanded its utility in medicinal chemistry.

In addition to pharmaceutical applications, 4-bromo-3-isopropylaniline finds significant use in polymer chemistry. Its aromatic structure allows for easy functionalization, enabling the creation of novel polymeric materials with tailored properties. Recent research has focused on its role in synthesizing conducting polymers, which have potential applications in electronics and energy storage devices.

The physical properties of 4-bromo-3-isopropylaniline are also worth noting. It has a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands due to the conjugated aromatic system, which is advantageous for applications in optoelectronics.

From an environmental standpoint, understanding the degradation pathways of 4-bromo-3-isopropyl aniline is crucial for assessing its ecological impact. Recent studies have employed advanced spectroscopic techniques to investigate its biodegradation under various conditions, providing insights into its environmental fate and toxicity.

In conclusion, 4-bromo-3-isopropylaniline (CAS No. 1005010-50-3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, underscores its importance in modern chemical research and industry.

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